

# Spectroscopic Profile of Diethyl 4-Methoxyphenylphosphonate: A Technical Guide

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## Compound of Interest

Compound Name:	Diethyl 4-Methoxyphenylphosphonate
Cat. No.:	B1349408

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Diethyl 4-Methoxyphenylphosphonate**, a compound of interest in various chemical and pharmaceutical research fields. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information is presented to facilitate its identification, characterization, and application in research and development.

## Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and  $^{31}\text{P}$  NMR spectroscopy for **Diethyl 4-Methoxyphenylphosphonate**.

## Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Diethyl 4-Methoxyphenylphosphonate** (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
1.26	Triplet (t)	7.1	6H	-CH <sub>2</sub> CH <sub>3</sub>
3.80	Singlet (s)	-	3H	-OCH <sub>3</sub>
3.95 – 4.14	Multiplet (m)	-	4H	-CH <sub>2</sub> CH <sub>3</sub>
6.89 – 6.96	Multiplet (m)	-	2H	Ar-H (ortho to -OCH <sub>3</sub> )
7.66 – 7.74	Multiplet (m)	-	2H	Ar-H (ortho to -P(O))

Data sourced from a study published by the Royal Society of Chemistry.[\[1\]](#)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Diethyl 4-Methoxyphenylphosphonate** (101 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Coupling Constant (J) Hz	Assignment
16.34	d, $J = 6.5$	-CH <sub>2</sub> CH <sub>3</sub>
55.36	-OCH <sub>3</sub>	
61.82	d, $J = 5.4$	-CH <sub>2</sub> CH <sub>3</sub>
113.95	d, $J = 16.0$	Ar-C (ortho to -OCH <sub>3</sub> )
119.54	d, $J = 194.8$	Ar-C (ipso to -P(O))
133.72	d, $J = 11.3$	Ar-C (ortho to -P(O))
162.83	d, $J = 3.4$	Ar-C (ipso to -OCH <sub>3</sub> )

Data sourced from a study published by the Royal Society of Chemistry.[\[1\]](#)

Table 3:  $^{31}\text{P}$  NMR Spectroscopic Data for **Diethyl 4-Methoxyphenylphosphonate** (162 MHz,  $\text{CDCl}_3$ )

**Chemical Shift ( $\delta$ ) ppm**

19.6

Data sourced from a study published by the Royal Society of Chemistry.[\[1\]](#)

## Infrared (IR) Spectroscopy Data

While a specific experimental IR spectrum for **Diethyl 4-Methoxyphenylphosphonate** was not readily available in the searched literature, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 4: Predicted Infrared (IR) Absorption Bands for **Diethyl 4-Methoxyphenylphosphonate**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Functional Group Vibration
~3050-3000	Medium	Aromatic C-H Stretch
~2980-2850	Medium-Strong	Aliphatic C-H Stretch (-CH <sub>3</sub> , -CH <sub>2</sub> )
~1600, ~1500	Medium-Strong	Aromatic C=C Bending
~1250	Strong	P=O Stretch (Phosphoryl group)
~1240	Strong	Aryl-O-C Asymmetric Stretch
~1160-1020	Strong	P-O-C Stretch
~1030	Strong	Aryl-O-C Symmetric Stretch

## Mass Spectrometry (MS) Data

Specific experimental mass spectrometry data for **Diethyl 4-Methoxyphenylphosphonate** is not detailed in the available search results. However, the expected molecular ion peak and potential fragmentation patterns can be inferred from its structure.

Table 5: Predicted Mass Spectrometry (MS) Data for **Diethyl 4-Methoxyphenylphosphonate**

m/z	Ion
244	$[M]^+$ (Molecular Ion)
215	$[M - C_2H_5]^+$
186	$[M - 2(C_2H_5)]^+$ or $[M - C_2H_5O - C_2H_5]^+$
139	$[CH_3OC_6H_4P(O)OH]^+$
108	$[CH_3OC_6H_4]^+$

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize **Diethyl 4-Methoxyphenylphosphonate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **Diethyl 4-Methoxyphenylphosphonate** is dissolved in about 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation:  $^1H$ ,  $^{13}C$ , and  $^{31}P$  NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- $^1H$  NMR Acquisition: Proton NMR spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are collected for a good signal-to-noise ratio.
- $^{13}C$  NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. A spectral width of about 240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are typically used. Several thousand scans may be required to achieve an adequate signal-to-noise ratio.
- $^{31}P$  NMR Acquisition: Phosphorus-31 NMR spectra are acquired with proton decoupling. A spectral width of around 100 ppm is common. The chemical shifts are referenced to an external 85%  $H_3PO_4$  standard ( $\delta = 0$  ppm).<sup>[2]</sup>

## Infrared (IR) Spectroscopy

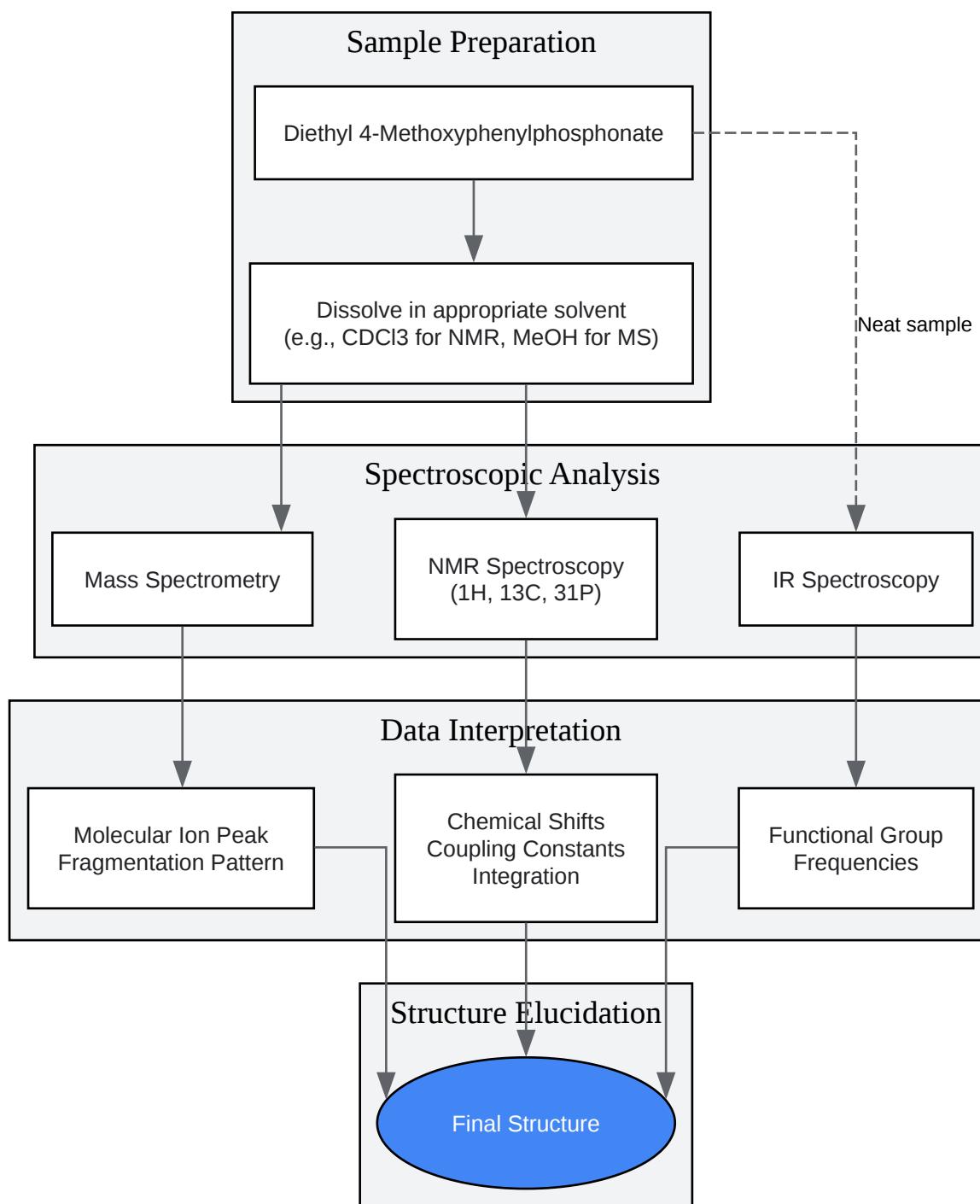
- Sample Preparation: A small amount of the neat liquid sample of **Diethyl 4-Methoxyphenylphosphonate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **Diethyl 4-Methoxyphenylphosphonate** is prepared in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
- Data Acquisition: For EI-MS, the sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV). For ESI-MS, the sample solution is infused into the ion source, and a high voltage is applied to generate a fine spray of charged droplets. The mass analyzer separates the resulting ions based on their mass-to-charge ( $m/z$ ) ratio. The detector records the abundance of each ion.

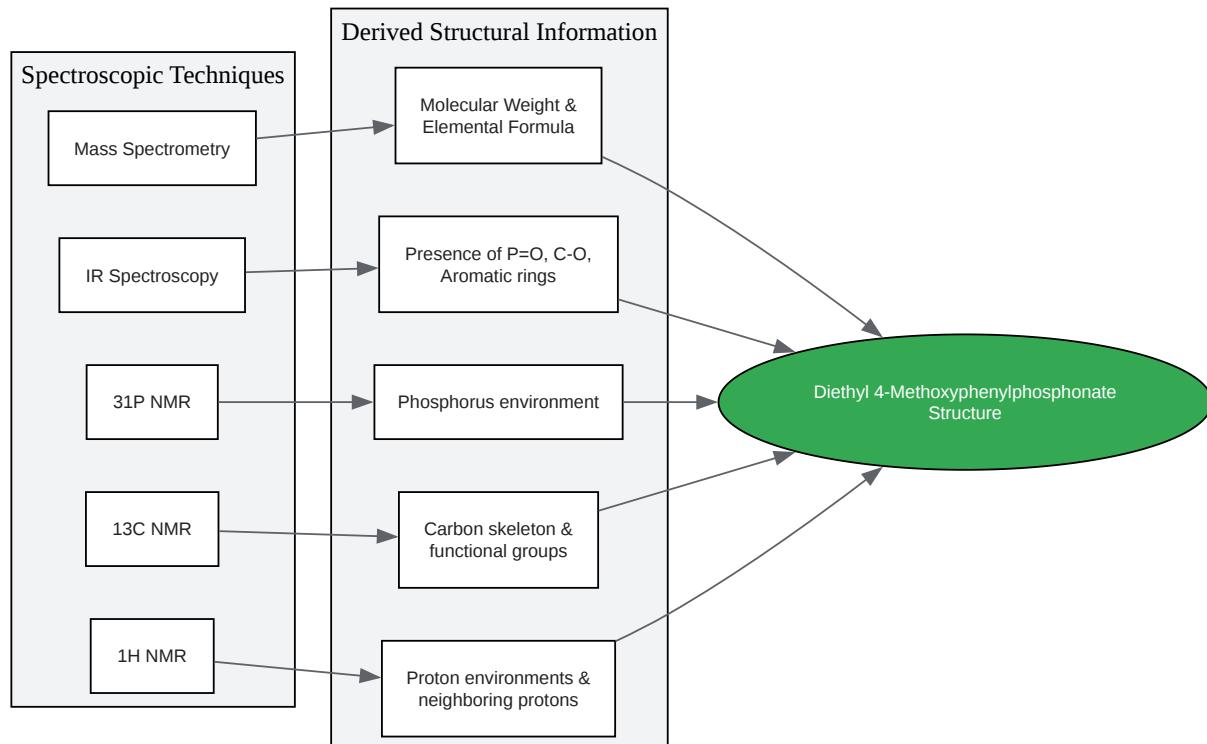
## Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural elucidation of **Diethyl 4-Methoxyphenylphosphonate**.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Logical Path to Structure Elucidation.

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## References

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